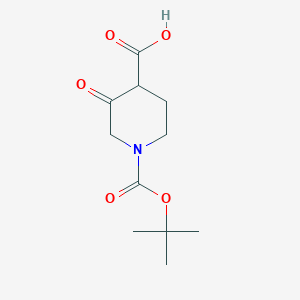

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid

描述

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSVABCXJRJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679419 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-91-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Optically Active Intermediate Preparation and Boc Protection

A patented industrial method highlights the preparation of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, closely related to the target compound, through a multi-step process:

- Step 1: Optical resolution of a racemic precursor to obtain an optically active intermediate.

- Step 2: Base-mediated transformation of this intermediate to a reactive form.

- Step 3: Reaction with di-tert-butyl dicarbonate to introduce the tert-butoxycarbonyl group on the nitrogen.

- Step 4: Racemization and recycling of the undesired enantiomer to improve overall yield.

This method achieves high purity and yield suitable for industrial scale, using commercially available reagents and solvents.

Lactam Carbamate Reduction and Oxidation Route

Another approach involves the transformation of lactam carbamates through reduction and oxidative cleavage:

- Reduction of the lactam carbamate with a hydride reagent such as Super-Hydride.

- In situ dehydration using trifluoroacetic anhydride and diisopropylethylamine.

- Formation of 3-acetoxy or 3-silyloxy tetrahydropyridines.

- Subsequent ruthenium tetroxide (RuO4) oxidation to cleave the endocyclic double bond, yielding ring-opened N-formylaminocarboxylic acids.

- Hydrolysis and desalting steps to obtain the free amino-hydroxy acid derivative.

While this method is more complex, it provides access to functionalized piperidine derivatives with high yields (around 70-80%) and stereochemical control.

Direct Boc Protection of Piperidine Derivatives

The most straightforward laboratory-scale synthesis involves:

- Starting from 3-oxopiperidine-4-carboxylic acid or its derivative.

- Introducing the tert-butoxycarbonyl group using tert-butyl chloroformate as the Boc donor.

- Employing a base such as triethylamine to scavenge the HCl byproduct.

- Conducting the reaction in an aprotic solvent like dichloromethane at low temperatures (0–5°C) to minimize side reactions and decomposition.

This method is widely used for its simplicity and efficiency in introducing the Boc protecting group, yielding the desired compound in good purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The patented method emphasizes the importance of optical purity and recycling of enantiomers, which is critical for pharmaceutical applications where stereochemistry affects biological activity.

- The lactam carbamate-based method demonstrates innovative use of oxidative cleavage to functionalize the piperidine ring, expanding the chemical space for derivatives.

- Direct Boc protection remains the most accessible approach for routine synthesis but may lack the stereochemical refinement of other methods.

- Reaction conditions such as solvent choice, temperature, and base selection critically influence yield and purity.

- Industrial methods prioritize scalability and cost-efficiency, while academic methods focus on mechanistic insights and stereochemical outcomes.

化学反应分析

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are common deprotecting agents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Deprotection: The free amine and carbon dioxide.

科学研究应用

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, often abbreviated as Boc-3-oxo-piperidine-4-carboxylic acid, is a compound that has garnered attention in various scientific fields, particularly in organic chemistry and medicinal chemistry. This article explores its applications, focusing on its role in synthesis, drug development, and biological research.

Chemical Formula

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 219.25 g/mol

Physical Properties

- Appearance : White solid

- Solubility : Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO)

Synthesis of Bioactive Compounds

One of the primary applications of Boc-3-oxo-piperidine-4-carboxylic acid is in the synthesis of bioactive molecules. The compound serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows chemists to introduce diverse functional groups through further reactions.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of Boc-3-oxo-piperidine-4-carboxylic acid can be transformed into potential antidepressant agents. For instance, modifications to the piperidine ring have led to compounds exhibiting selective serotonin reuptake inhibitor (SSRI) activity, which are crucial in treating depression and anxiety disorders.

Peptide Synthesis

The Boc protecting group is extensively utilized in peptide synthesis. In this context, this compound can be incorporated into peptides to enhance stability and solubility.

Research Findings

Studies indicate that peptides containing piperidine derivatives exhibit improved biological activity compared to their linear counterparts. The cyclic nature of the piperidine ring contributes to conformational rigidity, which is beneficial for receptor binding.

Drug Development

The compound has been investigated for its potential role in drug development, particularly in creating novel therapeutic agents targeting various diseases.

Example: Anticancer Agents

Recent studies have explored the use of Boc-3-oxo-piperidine-4-carboxylic acid derivatives as anticancer agents. These derivatives have shown promising results in preclinical trials, demonstrating efficacy against specific cancer cell lines through apoptosis induction mechanisms.

Biological Research

Beyond synthetic applications, Boc-3-oxo-piperidine-4-carboxylic acid plays a role in biological research as a tool for studying enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

Research has revealed that certain derivatives can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Bioactive Compounds | Intermediate for pharmaceuticals | Derivatives show SSRI activity |

| Peptide Synthesis | Enhances stability and solubility | Improved biological activity in cyclic peptides |

| Drug Development | Potential anticancer agents | Efficacy against specific cancer cell lines |

| Biological Research | Tool for studying enzymes | Insights into metabolic pathways |

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs through an acid-catalyzed mechanism, where the Boc group is cleaved, releasing carbon dioxide and the free amine .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Positional Isomerism: The placement of functional groups significantly impacts reactivity.

- Electron Effects : The 3-oxo group in the target compound is more electron-withdrawing than the 3-fluoro or 3-methyl groups in analogs, influencing its reactivity in nucleophilic additions or cyclization reactions .

- Chirality : Enantiopure analogs like (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid are critical for asymmetric synthesis, whereas the target compound lacks stereocenters unless the piperidine ring adopts a specific conformation .

Physicochemical Properties

- Solubility : The Boc group improves solubility in organic solvents (e.g., DCM, THF), but polar substituents like carboxylic acids reduce lipophilicity. For instance, the 4-phenyl analog (CAS 652971-20-5) is more lipophilic (clogP ~2.5) than the target compound (clogP ~1.2) .

- Melting Points : Crystalline derivatives like (2R,4R)-3-(tert-Butoxycarbonyl)-2-methyl-1H-pyrrolo[3,4-b]pyridine-4-carboxylic acid exhibit higher melting points (>200°C) due to hydrogen-bonding networks, whereas the target compound’s melting point is likely lower (~150°C) .

生物活性

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (Boc-3-oxopiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C11H17NO4

- Molecular Weight: 227.26 g/mol

- CAS Number: 72207303

The biological activity of Boc-3-oxopiperidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. As a piperidine derivative, it may influence metabolic processes and exhibit effects on protein synthesis.

Biochemical Pathways

Boc-3-oxopiperidine is believed to participate in:

- Protein Synthesis: Similar to other derivatives of amino acids, it can contribute to the synthesis of proteins and other biomolecules.

- Cell Signaling: It may modulate pathways related to cell growth and differentiation.

Biological Activity

Research indicates that Boc-3-oxopiperidine exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance the compound's stability and efficacy against certain bacterial strains.

Anti-inflammatory Effects

Piperidine derivatives are often investigated for their anti-inflammatory potential. Boc-3-oxopiperidine may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity of Boc-3-oxopiperidine against common pathogens.

- Method: Disc diffusion method was employed on bacterial cultures.

- Results: The compound demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- Objective: To assess the anti-inflammatory effects of Boc-3-oxopiperidine in vitro.

- Method: Cytokine production was measured in macrophage cell lines treated with the compound.

- Results: A notable reduction in TNF-alpha and IL-6 levels was observed, suggesting that Boc-3-oxopiperidine may effectively modulate inflammatory responses.

Data Table: Summary of Biological Activities

常见问题

Q. What are the key synthetic strategies for preparing 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, leveraging the tert-butoxycarbonyl (Boc) group as a protective moiety. A general approach includes:

- Boc Protection : Introducing the Boc group to the piperidine nitrogen using Boc anhydride (e.g., (Boc)₂O) in the presence of a base like DMAP or DIPEA, often in dichloromethane (DCM) or THF .

- Oxopiperidine Formation : Oxidation or cyclization steps to introduce the 3-oxo group, potentially using reagents like Jones reagent or Swern oxidation under controlled temperatures (0–25°C) .

- Carboxylic Acid Functionalization : Selective introduction or deprotection of the carboxylic acid group, avoiding side reactions with the Boc-protected amine.

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization to isolate the product, followed by validation via NMR and HPLC (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl) and the 3-oxo carbonyl (δ ~170–210 ppm in ¹³C) .

- HPLC : Reverse-phase HPLC with UV detection ensures purity and monitors reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₇NO₅) and detects impurities .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group serves as a temporary protective moiety for the piperidine nitrogen, preventing unwanted nucleophilic reactions during synthesis. It can be selectively removed under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further functionalization, such as peptide coupling or heterocycle formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

Conflicting data (e.g., NOE vs. computational predictions) require cross-validation:

- X-ray Crystallography : Definitive stereochemical determination via single-crystal analysis, as demonstrated for structurally related piperidine derivatives .

- Chiral HPLC : Enantiomeric separation using chiral stationary phases (e.g., Chiralpak® AD-H) to confirm optical purity .

- Vibrational Circular Dichroism (VCD) : Complementary to NMR for absolute configuration analysis .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while minimizing side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve efficiency in key steps like ketone reductions .

- Process Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress in real time, enabling precise endpoint determination .

Q. How can structural modifications of this compound enhance its biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Substitution at C-4 : Introducing electron-withdrawing groups (e.g., -F, -CN) modulates enzyme inhibition potency, as seen in fluorinated analogs .

- Ring Functionalization : Adding heterocycles (e.g., triazoles) via click chemistry improves target binding affinity, as demonstrated in kinase inhibitor research .

- Enzymatic Assays : Test modified derivatives against target enzymes (e.g., proteases) using fluorescence-based kinetic assays to quantify IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。